molecular formula C9H13NO3S B8118842 3-Ethoxy-4-methanesulfonylaniline

3-Ethoxy-4-methanesulfonylaniline

Cat. No.: B8118842
M. Wt: 215.27 g/mol
InChI Key: JRUGWTJNBCJRCQ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methanesulfonylaniline is an organic compound characterized by the presence of an ethoxy group (-OCH₂CH₃) and a methanesulfonyl group (-SO₂CH₃) attached to an aniline ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with aniline as the starting material.

  • Ethoxylation: The aniline undergoes ethoxylation to introduce the ethoxy group, often using ethyl iodide in the presence of a base.

  • Methanesulfonylation: The ethoxy-aniline is then treated with methanesulfonyl chloride to introduce the methanesulfonyl group.

Industrial Production Methods: In industrial settings, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced aniline derivatives.

  • Substitution Products: Azides and other nucleophilic substitution products.

Scientific Research Applications

3-Ethoxy-4-methanesulfonylaniline is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Ethoxy-4-methanesulfonylaniline exerts its effects involves its interaction with molecular targets and pathways. The ethoxy and methanesulfonyl groups influence its binding affinity and reactivity, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

  • 4-Methoxyaniline

  • 3-Methoxy-4-methanesulfonylaniline

  • 2-Ethoxy-4-methanesulfonylaniline

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Properties

IUPAC Name

3-ethoxy-4-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-13-8-6-7(10)4-5-9(8)14(2,11)12/h4-6H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUGWTJNBCJRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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